
Bis-Propargyl-PEG18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-Propargyl-PEG18 is a click chemistry reagent with a propargyl group at each end of the structure . It is a PEG derivative containing two propargyl groups . The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .Molecular Structure Analysis
The molecular weight of Bis-Propargyl-PEG18 is 843.00 and its formula is C40H74O18 . The SMILES representation is C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C .Chemical Reactions Analysis
Bis-Propargyl-PEG18 has two propargyl groups at both ends. These propargyl groups react with azide compounds or biomolecules to form stable triazole linkages under the catalyzation of copper .Physical And Chemical Properties Analysis
The molecular weight of Bis-Propargyl-PEG18 is 843.00 and its formula is C40H74O18 . The density is 1.1±0.1 g/cm3 and the boiling point is 759.7±55.0 °C at 760 mmHg .Scientific Research Applications
Synthetic Intermediates and Building Blocks
“Bis-Propargyl-PEG18” can serve as a synthetic intermediate and building block in the synthesis of more complex molecules . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
Plasmid DNA Manipulation
“Bis-Propargyl-PEG18” can be used in plasmid DNA manipulation. Plasmid DNA plays a pivotal role in scientific research for its ability to clone, transfer, and manipulate genes . The choice of plasmid preparation size should be determined by the quantity and quality of plasmids required .
Screening Libraries
“Bis-Propargyl-PEG18” can be used in screening libraries. Miniprep kits are ideal for rapidly isolating plasmid DNA from large DNA libraries . Researchers can obtain the DNA needed for screening and identify specific clones of interest, facilitating the discovery of novel genes or genetic elements .
Sequencing
“Bis-Propargyl-PEG18” can be used in sequencing. Miniprep kits provide template DNA for Sanger sequencing or next-generation sequencing . Researchers can obtain enough high-quality DNA for sequencing applications, allowing for the analysis of gene sequences, genetic variations, or mutations .
PCR Amplification
“Bis-Propargyl-PEG18” can be used in PCR amplification. Miniprep kits are valuable for generating template DNA required for PCR amplification . This is essential for applications such as gene expression analysis, genotyping, and molecular diagnostics .
Transfection Studies
“Bis-Propargyl-PEG18” can be used in transfection studies. Midiprep kits enable researchers to obtain an adequate amount of plasmid DNA for efficient transfection of mammalian cells . This is crucial for studying gene function, protein expression, and other cellular processes .
Gene Knockout Studies
“Bis-Propargyl-PEG18” can be used in gene knockout studies. Midiprep kits are utilized for generating knockout constructs, which are essential for targeted gene disruption experiments . Researchers can obtain the required amount of DNA to introduce specific gene modifications and study the resulting phenotypic changes .
Molecular Cloning
“Bis-Propargyl-PEG18” can be used in molecular cloning. Midiprep kits are valuable for amplifying DNA fragments for subsequent cloning into larger vectors . This is particularly useful for constructing recombinant DNA molecules and generating libraries of DNA fragments for various downstream applications .
Mechanism of Action
Target of Action
Bis-Propargyl-PEG18 is a click chemistry reagent . The primary targets of Bis-Propargyl-PEG18 are azide-bearing compounds or biomolecules . These targets play a crucial role in the formation of stable triazole linkages, which are essential for various biochemical reactions.
Mode of Action
Bis-Propargyl-PEG18 contains two propargyl groups . These propargyl groups interact with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This interaction results in the formation of stable triazole linkages .
Pharmacokinetics
The pharmacokinetics of Bis-Propargyl-PEG18 are influenced by its hydrophilic polyethylene glycol (PEG) spacer . This PEG spacer enhances the solubility of the molecule in aqueous media , which can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The molecular and cellular effects of Bis-Propargyl-PEG18’s action primarily involve the formation of stable triazole linkages with azide-bearing compounds or biomolecules . These linkages can influence various biochemical reactions within the cell.
Action Environment
The action, efficacy, and stability of Bis-Propargyl-PEG18 can be influenced by environmental factors. For instance, the hydrophilic PEG spacer in Bis-Propargyl-PEG18 enhances its solubility in aqueous environments . This suggests that the presence and characteristics of the aqueous environment could impact the action of Bis-Propargyl-PEG18.
Safety and Hazards
Bis-Propargyl-PEG18 is not classified as a hazard . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is advised to move the victim into fresh air .
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H74O18/c1-3-5-41-7-9-43-11-13-45-15-17-47-19-21-49-23-25-51-27-29-53-31-33-55-35-37-57-39-40-58-38-36-56-34-32-54-30-28-52-26-24-50-22-20-48-18-16-46-14-12-44-10-8-42-6-4-2/h1-2H,5-40H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYDCCREWNLTDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H74O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-Propargyl-PEG18 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

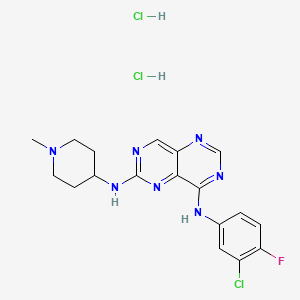



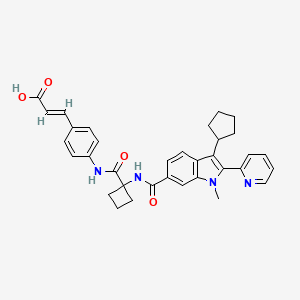
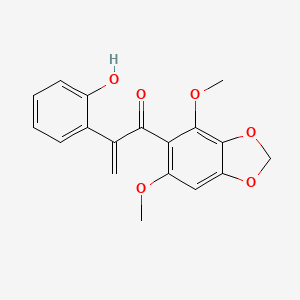
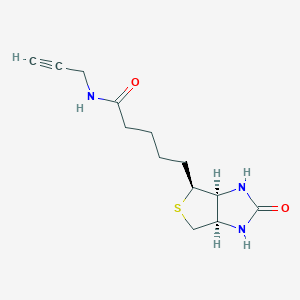

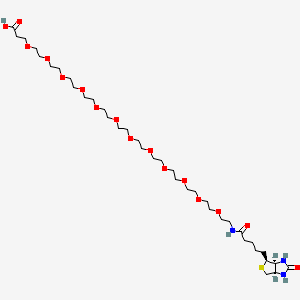
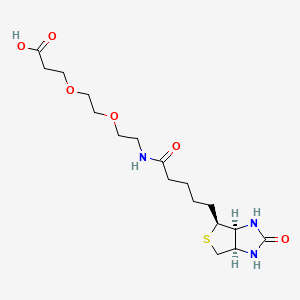
![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]hexahydro-2-oxo-](/img/structure/B606127.png)

